(p-Acetamidophenyl)glyoxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

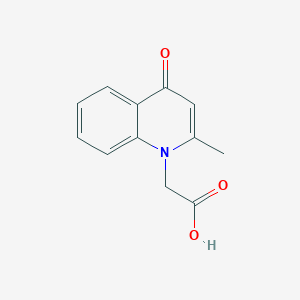

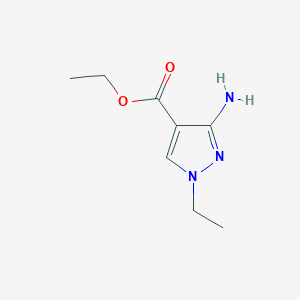

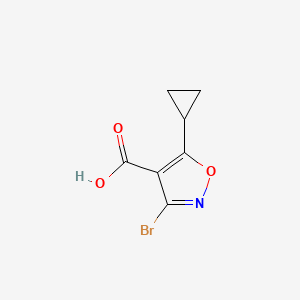

(p-Acetamidophenyl)glyoxylic acid is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.2 . It is a type of 2-oxocarboxylic acid .

Synthesis Analysis

The synthesis of glyoxylic acid, a component of this compound, has been studied extensively. Approaches include catalytic, electrochemical, and enzymatic methods, as well as ozonolysis of maleic acid in solution . Alternative methods for glyoxylic acid synthesis are also considered, for example, from glycolic acid in the presence of glycolate oxidase, oxalic acid, ethyl alcohol, and from various halogenated acetic acid derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H9NO4/c1-6(12)11-8-4-2-7(3-5-8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15) .Chemical Reactions Analysis

The chemical reactions involving glyoxylic acid have been studied. For example, the aqueous reaction mixture produced by the oxidation of acetaldehyde with HNO3 was found to be composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .Applications De Recherche Scientifique

Plant Sciences and Environmental Impact

- Research on Brassica juncea L. Czern. revealed the uptake and translocation of acetaminophen, highlighting potential environmental impacts and the plant's detoxification mechanisms. The study observed effective uptake and translocation to the upper parts of plants, followed by conjugative detoxification pathways and an oxidative stress response, indicating plants' ability to metabolize and respond to pharmaceutical pollutants like acetaminophen (Bartha et al., 2010).

Enzymatic Studies and Detoxification

- A study on the detoxification of acetaminophen uncovered the discovery and directed evolution of a glyphosate tolerance gene that could detoxify acetaminophen through N-acetylation, showcasing the potential for enzymatic bioremediation strategies (Castle et al., 2004).

Metabolic Engineering

- In the realm of metabolic engineering , an innovative study demonstrated the design and construction of an artificial pathway for the biosynthesis of acetaminophen in Escherichia coli, marking a significant step towards sustainable pharmaceutical production. The study involved identifying novel enzymes and engineering a pathway that allowed for the de novo production of acetaminophen from simple carbon sources, emphasizing the potential of synthetic biology in drug manufacturing (Shen et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 2-(4-acetamidophenyl)-2-oxoacetic acid, also known as (p-Acetamidophenyl)glyoxylic acid, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .

Mode of Action

The compound interacts with its target, the COX enzyme, by blocking it indirectly . Unlike acetylsalicylic acid (aspirin), which is an irreversible inhibitor of COX and directly blocks the active site of this enzyme, studies have shown that this compound blocks COX indirectly . It is suggested that the compound selectively blocks a variant type of the COX enzyme that is unique from the known variants COX-1 and COX-2 .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are responsible for producing pain and inflammation signals in the body. Therefore, the inhibition of this pathway by this compound results in reduced pain and inflammation .

Pharmacokinetics

It is known that the compound is soluble in water at a concentration of 032g/L at 25 ºC , suggesting that it may be well-absorbed in the body. More research is needed to fully understand the pharmacokinetic profile of this compound.

Result of Action

The result of the action of this compound is the reduction of pain and inflammation. By inhibiting the COX enzyme and disrupting the prostaglandin synthesis pathway, the compound reduces the production of pain and inflammation signals in the body . This makes it potentially useful as an analgesic and anti-inflammatory agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . Additionally, the compound’s stability in water is an important factor to consider, as some related compounds, such as boronic acids and their esters, are only marginally stable in water . More research is needed to fully understand how environmental factors influence the action of this compound.

Analyse Biochimique

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins and could have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(4-acetamidophenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(12)11-8-4-2-7(3-5-8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLZQLMKNSJDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2354295.png)

![2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354296.png)

![N-(4-fluoro-2-nitrophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2354300.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)

![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)